molecular formula C8H14O5 B12592064 Ethyl methyl 3-hydroxypentanedioate CAS No. 606491-16-1

Ethyl methyl 3-hydroxypentanedioate

Katalognummer: B12592064
CAS-Nummer: 606491-16-1
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: DMNMYNOZLAUPHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl methyl 3-hydroxypentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl groups attached to a 3-hydroxypentanedioate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl methyl 3-hydroxypentanedioate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction conditions are carefully controlled to maintain the desired temperature and pressure.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl methyl 3-hydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-oxopentanedioic acid or 3-carboxypentanedioic acid.

    Reduction: 3-hydroxypentanediol.

    Substitution: Various amides or substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl methyl 3-hydroxypentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    3-carboxy-3-hydroxypentanedioate: A related compound with similar structural features.

Uniqueness

Ethyl methyl 3-hydroxypentanedioate is unique due to the presence of both ethyl and methyl groups attached to the 3-hydroxypentanedioate backbone. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

CAS-Nummer

606491-16-1

Molekularformel

C8H14O5

Molekulargewicht

190.19 g/mol

IUPAC-Name

1-O-ethyl 5-O-methyl 3-hydroxypentanedioate

InChI

InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3

InChI-Schlüssel

DMNMYNOZLAUPHV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(CC(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.